(Z)-3-Hexen-3-ol (Z)-3-Hexen-3-ol 3Z-hexen-3-ol is an enol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1917675
InChI: InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5-
SMILES:
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

(Z)-3-Hexen-3-ol

CAS No.:

Cat. No.: VC1917675

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-Hexen-3-ol -

Specification

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name (Z)-hex-3-en-3-ol
Standard InChI InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5-
Standard InChI Key ZDBZGZFXYIWLTQ-WAYWQWQTSA-N
Isomeric SMILES CC/C=C(/CC)\O
Canonical SMILES CCC=C(CC)O

Introduction

Chemical Identity and Properties

Basic Chemical Information

(Z)-3-Hexen-3-ol is characterized by the following properties:

PropertyValueSource
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
IUPAC Name(Z)-hex-3-en-3-ol
CAS Registry NumberNot specified in search results-
PubChem CID21683846

Structural Information

The chemical structure of (Z)-3-Hexen-3-ol features a six-carbon chain with a double bond between carbon atoms 3 and 4, and a hydroxyl group (-OH) attached to carbon 3. The molecule exhibits Z (cis) stereochemistry at the double bond .

Structural IdentifierValue
Standard InChIInChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5-
InChIKeyZDBZGZFXYIWLTQ-WAYWQWQTSA-N
Isomeric SMILESCC/C=C(/CC)\O
Canonical SMILESCCC=C(CC)O

Physical and Chemical Characteristics

As an enol, (Z)-3-Hexen-3-ol possesses specific chemical reactivity. Enols generally exist in equilibrium with their keto tautomers and can participate in various chemical reactions typical of both alkenes (due to the C=C double bond) and alcohols (due to the hydroxyl group) .

Classification and Related Compounds

Chemical Classification

(Z)-3-Hexen-3-ol is classified as:

  • An enol (hydroxyl group attached to a carbon-carbon double bond)

  • A secondary alcohol (hydroxyl group attached to a secondary carbon)

  • An unsaturated alcohol (contains a carbon-carbon double bond)

Related Compounds

While (Z)-3-Hexen-3-ol is distinct, it shares structural similarities with other hexenols that have different positions of the hydroxyl group or double bond:

Related CompoundKey Difference
(Z)-3-Hexen-1-olHydroxyl group at position 1 instead of position 3
(Z)-3-Hexen-2-olHydroxyl group at position 2 instead of position 3
(E)-3-Hexen-3-olE (trans) stereochemistry instead of Z (cis)

It is important to note that (Z)-3-Hexen-1-ol (also known as "leaf alcohol") appears more frequently in the literature due to its role in plant-insect interactions and green leaf volatiles .

Biological and Environmental Significance

Comparison with Related Green Leaf Volatiles

While specific research on (Z)-3-Hexen-3-ol is limited in the available literature, related compounds such as (Z)-3-Hexen-1-ol have been extensively studied as green leaf volatiles (GLVs). GLVs are compounds released by plants upon mechanical damage or herbivore attack and play important roles in plant-insect interactions .

For context, (Z)-3-Hexen-1-ol has been documented to:

  • Attract natural enemies of herbivores

  • Act as an airborne signal that activates plant defenses

  • Influence the behavior of herbivorous insects

Whether (Z)-3-Hexen-3-ol shares similar properties would require further specific research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator